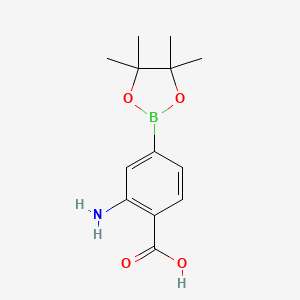

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a boronic ester group attached to a benzoic acid core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-amino-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .

化学反応の分析

Types of Reactions

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as aryl halides or alkyl halides.

Major Products Formed

Oxidation: 2-Amino-4-boronic acid benzoic acid.

Reduction: 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Various aryl or alkyl derivatives depending on the substituent used.

科学的研究の応用

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

作用機序

The mechanism of action of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic ester group can interact with biological molecules, leading to changes in their structure and function. Additionally, the amino group can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity and specificity .

類似化合物との比較

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but lacks the amino group, making it less versatile in certain applications.

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

Uniqueness

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a boronic ester group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis. Additionally, its ability to form reversible covalent bonds with diols and other nucleophiles makes it useful in various applications, such as sensing, drug delivery, and material science.

生物活性

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 2377609-54-4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C13H18BNO4

- Molecular Weight : 263.10 g/mol

- CAS Number : 2377609-54-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Studies suggest that it may function as an inhibitor in specific protein-protein interactions (PPIs), particularly those involving cellular signaling pathways. For instance, its structural analogs have been shown to affect the Keap1-Nrf2 pathway, which is crucial for cellular responses to oxidative stress .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapeutics. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The viability of HepG2 cells decreased to less than 20% when treated with certain concentrations of the compound .

Binding Affinity Studies

Binding affinity studies utilizing surface plasmon resonance (SPR) have been conducted to evaluate the inhibitory effects of this compound on specific protein interactions. The results indicated that modifications to the compound's structure could enhance binding affinity and selectivity towards target proteins involved in tumor progression .

Case Study 1: HepG2 Cell Line

A study investigated the effects of this compound on HepG2 cells. The treatment resulted in a marked reduction in cell viability and induced apoptosis, suggesting its potential as an anticancer agent. The study also explored the molecular mechanisms behind these effects, focusing on oxidative stress markers and apoptotic pathways .

Case Study 2: Protein Interaction Inhibition

Another research effort focused on the inhibition of the Keap1-Nrf2 interaction by this compound. Variations in its chemical structure were tested for their potency as inhibitors. The findings revealed that certain modifications significantly increased the inhibitory activity against this critical pathway involved in cellular defense mechanisms against oxidative damage .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| CAS Number | 2377609-54-4 |

| Anticancer Activity (HepG2) | Viability < 20% at 20 mg/L |

| Binding Affinity (Keap1-Nrf2) | Enhanced with modifications |

特性

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBIRUYBPAYAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。